alpha-Ketoglutaramate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2,5-dioxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c6-4(8)2-1-3(7)5(9)10/h1-2H2,(H2,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJBGNAUUSNXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171604 | |
| Record name | alpha-Ketoglutaramate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Keto-glutaramic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001552 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18465-19-5 | |
| Record name | 2-Oxoglutaramic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18465-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Ketoglutaramate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Ketoglutaramate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Keto-glutaramic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001552 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolic Pathways and Enzymology of Alpha Ketoglutaramate
The Glutaminase (B10826351) II Pathway: Alpha-Ketoglutaramate Formation and Catabolism
The glutaminase II pathway, also referred to as the glutamine transaminase-ω-amidase (GTωA) pathway, facilitates the conversion of L-glutamine to α-ketoglutarate. nih.govresearchgate.net This two-step process begins with the transamination of glutamine to form α-ketoglutaramate, which is then hydrolyzed by ω-amidase to yield α-ketoglutarate and ammonia (B1221849). nih.govmsu.ru The net reaction of this pathway is: L-Glutamine + α-keto acid + H₂O → α-ketoglutarate + L-amino acid + NH₃. msu.ru
This pathway is notable for its ability to generate α-ketoglutarate, a crucial anaplerotic substrate for the tricarboxylic acid (TCA) cycle, without a net change in the cellular redox state. researchgate.net This is particularly advantageous under hypoxic conditions, such as those found in tumor microenvironments. researchgate.net The glutaminase II pathway is present in both the cytosol and mitochondria of mammalian cells, with prominent activity in the liver and kidneys. nih.govnih.gov
Glutamine Transaminases (Glutamine Transaminase K and Glutamine Transaminase L)
The initial and rate-limiting step of the glutaminase II pathway is catalyzed by glutamine transaminases. Mammalian tissues contain at least two major forms of this enzyme: glutamine transaminase K (GTK) and glutamine transaminase L (GTL). nih.gov These enzymes exhibit broad substrate specificity, acting on a variety of amino acids and α-keto acids. nih.gov
Both GTK and GTL are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.gov They catalyze the transfer of the amino group from glutamine to an α-keto acid acceptor, producing α-ketoglutaramate and a new amino acid.
Glutamine Transaminase K (GTK): Recombinant human GTK (rhGTK) demonstrates broad specificity for amino acid substrates. nih.gov While it can act on a range of neutral, aromatic, and sulfur/selenium-containing amino acids, glutamine is a highly effective substrate. nih.govnih.gov The active site of GTK is characterized by two pockets: a small, hydrophobic aromatic pocket and a larger, more hydrophilic pocket. nih.gov
| Substrate (Amino Acid) | Relative Activity/Efficiency |
| Glutamine | High |
| Phenylalanine | High |
| Leucine | High |
| Kynurenine (B1673888) | High |
| Tryptophan | High |
| Methionine | High |
| Tyrosine | Moderate |
| Histidine | Moderate |
Table 1: Substrate Profile of Glutamine Transaminase K (GTK). This table summarizes the relative activity or efficiency of GTK with various amino acid substrates based on available research findings. nih.gov
Glutamine Transaminase L (GTL): Similar to GTK, GTL also displays broad substrate specificity. nih.gov Studies with mouse GTL have shown that it is more efficient in the transamination of glutamine with certain amino group acceptors, such as indo-3-pyruvate and oxaloacetate, compared to mouse GTK. researchgate.net
| Substrate (Amino Acid) | Relative Activity/Efficiency |
| Glutamine | Very High |
| Histidine | High |
| Methionine | High |
| Phenylalanine | High |
| Asparagine | High |
| Cysteine | High |
| Kynurenine | Moderate |
Table 2: Substrate Profile of Glutamine Transaminase L (GTL). This table outlines the relative activity or efficiency of GTL with various amino acid substrates, highlighting glutamine as a particularly favorable substrate. researchgate.net
Extensive research has established that glutamine transaminases are identical to certain kynurenine aminotransferases (KATs), enzymes involved in the kynurenine pathway of tryptophan metabolism. nih.gov
Glutamine Transaminase K (GTK) is identical to Kynurenine Aminotransferase I (KAT I) . touro.edu
Glutamine Transaminase L (GTL) is identical to Kynurenine Aminotransferase III (KAT III) . nih.govtouro.edu
Despite this identity, the catalytic efficiency (Vmax/Km) of these enzymes is significantly higher for glutamine compared to kynurenine. nih.gov Given that the concentration of glutamine in tissues is orders of magnitude higher than that of kynurenine, the primary physiological role of these enzymes is likely related to glutamine metabolism. nih.govnih.gov
The enzymes of the glutaminase II pathway are widely distributed in mammalian tissues, with particularly high activity in the liver and kidneys. researchgate.net Immunohistochemical studies have confirmed the presence of GTK and ω-amidase in various normal and cancerous epithelial cells, including those of the prostate, bladder, and pancreas. nih.gov
The presence of both GTK and GTL in both the cytosol and mitochondria is a result of alternative splicing of an N-terminal mitochondrial targeting sequence. nih.gov This dual localization allows the glutaminase II pathway to participate in metabolic processes in different cellular compartments, contrasting with glutaminase I (GLS1) and glutaminase II (GLS2), which are primarily mitochondrial enzymes. nih.govpnas.org
Omega-Amidase (NIT2): this compound Hydrolysis
The second and final step of the glutaminase II pathway is the hydrolysis of α-ketoglutaramate to α-ketoglutarate and ammonia, a reaction catalyzed by the enzyme ω-amidase. msu.ru In humans, this enzyme is encoded by the NIT2 gene. wikipedia.org
Omega-amidase belongs to the nitrilase superfamily and contains a characteristic catalytic triad (B1167595) of glutamate (B1630785), lysine, and cysteine residues in its active site. wikipedia.orguniprot.org The proposed mechanism for the hydrolysis of α-ketoglutaramate involves the following key steps:
The substrate, α-ketoglutaramate, binds to the active site of the enzyme.
The cysteine residue of the catalytic triad acts as a nucleophile, attacking the amide carbon of the substrate.
The glutamate residue protonates the amide group, facilitating the release of ammonia.
A thioester intermediate is formed between the enzyme's cysteine and the remaining part of the substrate.
A water molecule then hydrolyzes this thioester intermediate, releasing α-ketoglutarate and regenerating the free enzyme for another catalytic cycle. wikipedia.org
Distribution and Regulation of Omega-Amidase Activity Across Tissues and Organisms
Omega-amidase (ω-amidase), the enzyme responsible for the hydrolysis of α-ketoglutaramate, exhibits widespread distribution across various tissues and organisms, underscoring its fundamental role in nitrogen metabolism. msu.ru In mammals, ω-amidase activity is present in numerous tissues, with particularly high concentrations found in the liver and kidneys. msu.rumdpi.comnih.gov Studies in rats have demonstrated its presence in a wide array of organs. msu.ru Furthermore, the gene encoding ω-amidase, Nit2, is expressed in all 37 human tissues investigated. msu.ru
The enzyme is not limited to mammals; it is also found in plants, bacteria, and fungi, highlighting its evolutionary significance. nih.gov In plants, for instance, it plays a role in the methionine salvage pathway and asparagine metabolism. wikipedia.orgnih.gov Certain bacteria utilize ω-amidase in the catabolism of nicotine (B1678760). msu.ru The ubiquitous nature of ω-amidase points to its central importance in the metabolic processing of glutamine and asparagine derivatives across the biological kingdoms.
The regulation of ω-amidase activity is crucial for maintaining metabolic homeostasis. While the precise regulatory mechanisms are still being elucidated, factors such as substrate availability and pH can influence its activity. wikipedia.org
The Role of this compound's Cyclic Lactam Form in Omega-Amidase Substrate Availability
A significant aspect of α-ketoglutaramate biochemistry is its existence in equilibrium between an open-chain form and a cyclic lactam form, known as 2-hydroxy-5-oxoproline (B15469080). msu.runih.govresearchgate.net At physiological pH (around 7.2-7.4), the equilibrium overwhelmingly favors the cyclic lactam, with approximately 99.7% of the molecule in this form. nih.govnih.govresearchgate.net
Comparative Analysis with the Glutaminase I Pathway of Glutamine Metabolism
The GTωA pathway provides an alternative to the more widely recognized glutaminase I pathway for glutamine metabolism. The glutaminase I pathway involves the direct hydrolysis of glutamine to glutamate and ammonia, a reaction catalyzed by glutaminase enzymes (GLS1 and GLS2). nih.govplos.org Glutamate is then converted to α-ketoglutarate through the action of glutamate dehydrogenase or other aminotransferases. bosterbio.comcellsignal.com
| Feature | Glutaminase I Pathway | Glutaminase II (GTωA) Pathway |
| Initial Enzyme | Glutaminase (GLS1, GLS2) | Glutamine Transaminase (GTK, GTL) |
| Intermediate | Glutamate | This compound (α-KGM) |
| Final Product | α-Ketoglutarate | α-Ketoglutarate |
| Ammonia Release | In the initial step from glutamine | In the final step from α-KGM |
| Key Regulatory Point | Allosteric regulation of glutaminase | Substrate availability of open-chain α-KGM |
| Cellular Location | Primarily mitochondrial | Both cytosolic and mitochondrial |
Many cancer cells exhibit a strong dependence on glutamine for their growth and proliferation, a phenomenon termed "glutamine addiction." msu.runih.gov While the glutaminase I pathway has been the primary focus of research in this area, the GTωA pathway also contributes to providing cancer cells with the necessary anaplerotic carbon from glutamine. nih.govtouro.edu This suggests that targeting only the glutaminase I pathway with inhibitors may not be sufficient to halt glutamine metabolism in cancer cells, as they can potentially utilize the GTωA pathway as a compensatory route. touro.edu
This compound in Broader Metabolic Networks
The significance of α-ketoglutaramate extends beyond its role as a simple intermediate, connecting it to several vital metabolic networks within the cell.
Contribution to Nitrogen Homeostasis and Ammonium (B1175870) Detoxification
The GTωA pathway plays a role in nitrogen homeostasis by providing a mechanism for the transfer and release of nitrogen. nih.govtouro.edu The initial transamination step incorporates the amino group from glutamine into a new amino acid, while the final hydrolysis of α-ketoglutaramate releases ammonia. This ammonia can then be utilized for various metabolic processes, including urea (B33335) synthesis in the liver for detoxification and excretion. nih.gov
In conditions of hyperammonemia, such as inborn errors of the urea cycle and hepatic encephalopathy, the metabolism of glutamine is altered, leading to an accumulation of α-ketoglutaramate. nih.govnih.gov This makes α-ketoglutaramate a potential biomarker for these conditions. nih.govnih.gov The brain, which relies on glutamine synthesis in astrocytes to detoxify ammonia, shows increased levels of α-ketoglutaramate in the cerebrospinal fluid during hepatic encephalopathy. nih.govresearchgate.net
Interconnections with Sulfur and One-Carbon Metabolism
The GTωA pathway is intricately linked to sulfur and one-carbon metabolism, primarily through its role in the methionine salvage pathway. msu.rutouro.edu This pathway is essential for regenerating methionine from its metabolic byproducts. Glutamine transaminases, key enzymes in the GTωA pathway, catalyze the final transamination step in the methionine salvage pathway, where an amine group from glutamine is transferred to α-keto-γ-methiolbutyrate (KMB) to form methionine. nih.govnih.gov This process effectively closes the methionine salvage cycle. msu.runih.gov
Furthermore, glutamine transaminase K (GTK) can also transaminate other sulfur-containing amino acids like cystathionine (B15957) and lanthionine, leading to the formation of cyclic ketimines in the brain. nih.gov The precise biological functions of these compounds are still under investigation. nih.gov These connections highlight the integral role of the enzymes that produce α-ketoglutaramate in maintaining the balance of sulfur-containing compounds and supporting one-carbon metabolism. touro.edu
Role in Anaplerotic Supply to the Tricarboxylic Acid (TCA) Cycle
A primary function of the GTωA pathway is to provide anaplerotic replenishment of the TCA cycle with α-ketoglutarate. nih.govmsu.ruresearchgate.net Anaplerosis is the process of replenishing TCA cycle intermediates that have been extracted for biosynthesis. By converting glutamine to α-ketoglutarate, the GTωA pathway ensures a continuous supply of this critical intermediate, which is essential for cellular energy production and the synthesis of biomolecules. cellsignal.com
This anaplerotic function is particularly important in rapidly dividing cells, including cancer cells, which have high energetic and biosynthetic demands. nih.govtouro.edu The ability of the GTωA pathway to generate α-ketoglutarate, even under conditions where the glutaminase I pathway might be compromised, underscores its importance in maintaining cellular metabolic integrity. nih.gov
Physiological and Pathophysiological Roles of Alpha Ketoglutaramate
Alpha-Ketoglutaramate in Neurological Dysfunction and Hepatic Encephalopathy
Hepatic encephalopathy (HE) is a severe neuropsychiatric condition arising from liver failure, leading to the accumulation of toxic substances in the brain, most notably ammonia (B1221849). In this context, this compound emerges as a key biomarker and potential contributor to the disease's pathogenesis.
Accumulation of this compound in Cerebrospinal Fluid in Hyperammonemic Conditions
Under normal physiological conditions, the concentration of KGM in human cerebrospinal fluid (CSF) is minimal, typically around 3–4 μM. nih.gov However, in patients suffering from hyperammonemic states, such as those with severe liver disease or inborn errors of the urea (B33335) cycle, a significant elevation of KGM in the CSF is observed. nih.govnih.gov Studies have documented a three- to tenfold increase in CSF KGM concentrations in patients experiencing hepatic coma. d-nb.info This accumulation is a direct consequence of the brain's attempt to detoxify excess ammonia. The high levels of ammonia drive the synthesis of glutamine from glutamate (B1630785), and this abundance of glutamine, in turn, serves as a substrate for its transamination to KGM. nih.gov
Correlation Between this compound Levels and Severity of Encephalopathy
A strong positive correlation has been established between the concentration of KGM in the cerebrospinal fluid and the clinical severity of hepatic encephalopathy. nih.gov Research has shown that as the grade of encephalopathy worsens, the levels of KGM in the CSF rise proportionately. nih.gov This makes CSF KGM a reliable indicator of the severity of hepatic coma. d-nb.info Furthermore, a significant correlation exists between the CSF concentrations of KGM and both ammonia (r = 0.660) and glutamine (r = 0.696), underscoring the interconnectedness of these molecules in the pathophysiology of HE. nih.gov
Table 1: Cerebrospinal Fluid Concentrations of this compound and Related Metabolites in Liver Disease
| Patient Group/Condition | This compound (µM) | Glutamine (mM) | Ammonia (µM) |
| Control Subjects | 3.7 ± 0.3 | 0.63 ± 0.02 | 160 ± 10 |
| Liver Disease (No Coma) | 4.8 ± 0.8 | 0.81 ± 0.08 | 250 ± 60 |
| Hepatic Coma | 32.0 ± 6.0 | 2.51 ± 0.40 | 830 ± 140 |
Data adapted from Duffy et al. (1974) as cited in Cooper & Kuhara (2013). nih.gov
Proposed Mechanisms of this compound Accumulation in Brain Pathology
The accumulation of KGM in the brain during hyperammonemic events is multifactorial. The primary driver is the increased synthesis of glutamine in astrocytes as a mechanism to detoxify ammonia. nih.govnih.gov This surge in the cerebral glutamine pool provides a plentiful substrate for the glutamine transaminase enzymes (components of the glutaminase (B10826351) II pathway), leading to elevated production of KGM. nih.gov
Another contributing factor is the relatively low activity of the enzyme ω-amidase in the brain. nih.gov ω-amidase is responsible for the hydrolysis of KGM into α-ketoglutarate and ammonia. Its limited activity in brain tissue means that the clearance of KGM is less efficient compared to its production rate during hyperammonemia, leading to its buildup. nih.gov It has also been suggested that high concentrations of ammonia might cause product inhibition of the ω-amidase enzyme, further slowing the breakdown of KGM, although brain ammonia levels may not reach high enough concentrations for this to be a major factor. nih.gov
Potential Contribution to Neurotoxicity at Elevated Concentrations
The significant buildup of KGM in the CSF of patients with hepatic coma has led to the hypothesis that KGM itself may be a neurotoxin. nih.gov Early studies involving the perfusion of KGM into the cerebral ventricles of rats demonstrated that at high concentrations (10 mM), it could induce a depression in locomotor activity, while higher doses led to more severe neurological symptoms like circling behavior and myoclonus. d-nb.info Some evidence suggests that excess KGM may be neurotoxic. publish.csiro.au However, while KGM serves as an excellent biomarker for the severity of HE, the evidence that it is a direct and significant contributor to the neurotoxicity seen in hyperammonemia is not considered compelling by all researchers. nih.gov Its accumulation is seen more as a reliable reflection of the profound metabolic disturbances occurring within the brain. nih.govd-nb.info
This compound in Cancer Metabolism and "Glutamine Addiction"
Many cancer cells exhibit a metabolic phenotype known as "glutamine addiction," where they become highly dependent on the amino acid glutamine as a source of carbon for anaplerosis (replenishing TCA cycle intermediates) and nitrogen for biosynthesis. nih.govmdpi.com While the canonical pathway for glutamine utilization involves the enzyme glutaminase 1 (GLS1), the glutaminase II pathway, which produces KGM, represents a critical alternative route.
Upregulation of the Glutaminase II Pathway in Tumor Cells
The glutaminase II pathway, consisting of a glutamine transaminase (like GTK) and ω-amidase, provides a secondary mechanism for converting glutamine to the vital metabolite α-ketoglutarate. mdpi.comresearchgate.net Research has shown that this pathway is not only active but can be upregulated in various cancers, including pancreatic and prostate cancer. d-nb.infonih.govmdpi.com
This upregulation becomes particularly important as a compensatory mechanism. For instance, in pancreatic cancer models, when the primary enzyme GLS1 is pharmacologically inhibited, tumor cells upregulate the glutaminase II pathway to maintain their supply of glutamate and, subsequently, α-ketoglutarate. d-nb.infonih.govnih.gov This metabolic plasticity allows cancer cells to survive treatments targeting the primary glutamine pathway. d-nb.infonih.gov Studies on prostate cancer have shown that the expression of the glutaminase II pathway enzymes, glutamine transaminase K (GTK) and ω-amidase, increases in parallel with the aggressiveness of the cancer cells. nih.gov This suggests that the pathway plays a significant role in sustaining the metabolic demands of highly proliferative tumors. nih.govmdpi.com The ability of the glutaminase II pathway to produce α-ketoglutarate under hypoxic conditions, which are common in tumors, gives it a distinct advantage for cancer cell survival. nih.govmdpi.com
Role of this compound as an Intermediate in Compensatory Glutamate Production
Under normal physiological conditions, the conversion of glutamine to glutamate is primarily facilitated by the enzyme glutaminase. However, in instances where this pathway is inhibited, a compensatory mechanism involving this compound comes into play. This alternative route, often referred to as the glutaminase II or GTωA pathway, involves two key enzymatic steps. mdpi.comresearchgate.netnih.gov First, glutamine is converted to this compound through a transamination reaction catalyzed by glutamine transaminases. nih.govnih.gov Subsequently, this compound is hydrolyzed by the enzyme omega-amidase to yield alpha-ketoglutarate (B1197944) and ammonia. nih.govnih.gov This alpha-ketoglutarate can then be converted to glutamate.
Recent research has highlighted the significance of this compensatory pathway, particularly in the context of cancer therapy. Studies using stable isotope-resolved metabolomics have demonstrated that when the primary glutaminase enzyme (GLS1) is inhibited, there is an upregulation of the pathway that converts glutamine to this compound and then to alpha-ketoglutarate, ultimately leading to glutamate production. aacrjournals.orgaacrjournals.org This finding helps to explain the limited efficacy of GLS1 inhibitors as a monotherapy for certain cancers and suggests that targeting enzymes in the this compound pathway, such as glutamine-pyruvate transaminase, could be a promising strategy for combination cancer treatments. aacrjournals.orgaacrjournals.org
Expression Profiles of Glutamine Transaminases and Omega-Amidase in Various Cancers
The enzymes responsible for the production and breakdown of this compound, namely glutamine transaminases and omega-amidase, exhibit altered expression profiles in various cancers. This dysregulation is closely linked to the phenomenon of "glutamine addiction," where cancer cells become highly dependent on glutamine for their growth and survival. mdpi.comresearchgate.netnih.gov
Elevated levels of this compound have been observed in several types of cancer, including prostate and pancreatic cancers. Research indicates that the glutaminase II pathway, which produces this compound, is prominent in prostate cancer cells, and the expression of its constituent enzymes, glutamine transaminase K (GTK) and omega-amidase, increases with the aggressiveness of the cancer. nih.gov This suggests that the pathway plays a crucial role in supplying anaplerotic carbon to the tricarboxylic acid (TCA) cycle, which is essential for energy production and the synthesis of biomolecules required for rapid cell proliferation. mdpi.comresearchgate.netnih.gov
The two main glutamine transaminases in mammals are glutamine transaminase K (GTK) and glutamine transaminase L (GTL). frontiersin.org These enzymes, along with omega-amidase, are considered potential therapeutic targets for cancer treatment. frontiersin.org An advantage of the GTωA pathway in the context of cancer is its ability to produce alpha-ketoglutarate without a net change in the cell's redox status, which is particularly beneficial for cancer cells in hypoxic (low oxygen) environments. mdpi.comnih.gov
| Enzyme | Gene | Tissue Distribution | Role in Cancer |
| Glutamine Transaminase K (GTK) | KYAT1/CCBL1 | Kidney, brain (mitochondrial) | Increased expression in aggressive prostate cancer. nih.gov |
| Glutamine Transaminase L (GTL) | KYAT3/CCBL2 | Liver, prostate, pancreatic cancer | Implicated in glutamine metabolism in various cancers. |
| Omega-Amidase (ωA) | NIT2 | Widely distributed | Increased expression in aggressive prostate cancer; hydrolyzes this compound to alpha-ketoglutarate. researchgate.netnih.gov |
This compound in Inborn Errors of Metabolism
Inborn errors of metabolism are genetic disorders that result in defects in the body's metabolic pathways. This compound has emerged as a significant biomarker for several of these conditions, particularly those associated with hyperammonemia (elevated ammonia levels).
Elevated this compound in Urea Cycle Disorders
The urea cycle is the primary pathway for the detoxification of ammonia in the body. smolecule.com Defects in any of the enzymes of the urea cycle lead to a group of disorders known as urea cycle disorders (UCDs), which are characterized by the accumulation of ammonia in the blood. youtube.comyoutube.com This excess ammonia can lead to severe neurological damage. youtube.comyoutube.com
Studies have shown that urinary levels of this compound, specifically its stable lactam form 2-hydroxy-5-oxoproline (B15469080), are markedly increased in individuals with UCDs. researchgate.net This elevation is observed in patients with defects in any of the five major enzymes of the urea cycle. researchgate.net The accumulation of this compound in these disorders is thought to be a consequence of the hyperammonemic state. nih.govnih.gov The increased availability of ammonia drives the synthesis of glutamine, which in turn is transaminated to form this compound. mdpi.com Therefore, measuring urinary this compound can serve as a valuable diagnostic marker for UCDs. nih.govnih.govresearchgate.net
Association with Citrin Deficiency and Lysinuric Protein Intolerance
Elevated levels of this compound have also been linked to other inborn errors of metabolism that result in hyperammonemia, such as citrin deficiency and lysinuric protein intolerance. nih.govnih.govscispace.com
Citrin Deficiency: This disorder is caused by a defect in the mitochondrial aspartate-glutamate carrier, leading to a disruption in the urea cycle and subsequent hyperammonemia. Increased levels of this compound have been noted in patients with citrin deficiency. researchgate.netmdpi.com
Lysinuric Protein Intolerance: This is an inherited disorder characterized by impaired transport of the amino acids lysine, arginine, and ornithine. The defect leads to a functional impairment of the urea cycle and hyperammonemia. Patients with lysinuric protein intolerance have also been found to have increased urinary excretion of this compound. researchgate.net
The consistent finding of elevated this compound in these hyperammonemic conditions underscores its potential as a unifying biomarker for a range of inborn errors of metabolism affecting nitrogen homeostasis. nih.govnih.gov
This compound Dynamics in Renal Pathologies and Oxidative Stress
The kidneys play a crucial role in glutamine metabolism and ammonia excretion. dovepress.com The glutaminase II pathway, involving the formation of this compound, is active in the kidney and contributes to the production of alpha-ketoglutarate, a key intermediate in the TCA cycle. dovepress.comresearchgate.net
Emerging evidence suggests that glutaminolysis, the metabolic pathway that includes the formation of this compound, is implicated in various kidney diseases, including diabetic nephropathy, renal ischemia-reperfusion injury, and chronic kidney disease. dovepress.comnih.gov For instance, in a model of acute kidney injury, the concentration of this compound was found to increase during acute acidosis. nih.gov
Alpha Ketoglutaramate As a Biomarker in Clinical Diagnostics
Validation and Utility of Alpha-Ketoglutaramate as a Diagnostic Indicator for Hepatic Encephalopathy
Hepatic encephalopathy (HE) is a neuropsychiatric syndrome caused by severe liver dysfunction and the accumulation of toxic substances in the brain, most notably ammonia (B1221849). mdpi.com Research dating back several decades has identified a strong link between KGM and HE. nih.govresearchgate.net
Studies have shown that the concentration of KGM is significantly increased in the cerebrospinal fluid (CSF) of patients with hepatic coma, with levels rising three- to tenfold compared to control subjects. nih.gov This increase in KGM in the CSF has been found to correlate well with the degree of encephalopathy. nih.govnih.govresearchgate.net In fact, some studies suggest that the level of KGM in the CSF is a more reliable diagnostic indicator of hepatic coma than other known metabolites. mdpi.com The accumulation of KGM in the brain during hepatic coma is thought to reflect an increased use of ammonia for glutamine synthesis and subsequent transamination of this excess glutamine. researchgate.net
Animal models have been instrumental in validating these findings. In rats with induced HE, the balance between alpha-ketoglutarate (B1197944) (αKG) and KGM has been shown to reflect the severity of the condition. mdpi.comdntb.gov.ua However, the results in animal models can vary; some studies on rats with chronic HE have shown a decrease in KGM levels in plasma and tissues, accompanied by an increase in αKG levels. mdpi.commdpi.com Despite these variations, the ratio of αKG to KGM has been proposed as a valuable marker for assessing the progression of HE. mdpi.comdntb.gov.ua It has also been suggested that KGM itself could be a useful biomarker for the early prediction of HE. oaepublish.com
Research Findings on this compound in Hepatic Encephalopathy
| Population/Model | Sample Type | Key Finding | Reference(s) |
|---|---|---|---|
| Human Patients | Cerebrospinal Fluid (CSF) | 3 to 10-fold increase in patients with hepatic coma. | nih.gov |
| Human Patients | Cerebrospinal Fluid (CSF) | Concentration correlates with the degree of encephalopathy. | nih.govnih.govresearchgate.net |
| Human Patients | Cerebrospinal Fluid (CSF) | Considered a reliable diagnostic indicator of hepatic coma. | nih.gov |
| Rat Model | Tissues (Liver, Kidney, Brain), Plasma | The ratio of αKG/αKGM is a potential marker for HE severity. | mdpi.comdntb.gov.ua |
Assessment of this compound as a Biomarker for Inherited Metabolic Disorders
Beyond hepatic encephalopathy, KGM has proven to be a valuable biomarker for several inherited metabolic disorders characterized by hyperammonemia. nih.govnih.gov These conditions disrupt the body's ability to process nitrogen, leading to an accumulation of ammonia and its metabolites.
Notably, KGM has been found to be markedly elevated in the urine of patients with inborn errors of the urea (B33335) cycle. nih.govnih.govfrontiersin.org The urea cycle is the primary pathway for the disposal of waste nitrogen, and defects in any of its five enzymes lead to hyperammonemia. researchgate.net The increased urinary KGM in these disorders is linked to the elevated glutamine levels resulting from the body's attempt to detoxify excess ammonia. frontiersin.org
In addition to urea cycle disorders, elevated KGM has been identified in patients with citrin deficiency. nih.govnih.govfrontiersin.org Citrin deficiency is another inherited metabolic disorder that can cause hyperammonemia. The measurement of urinary KGM, often expressed as a ratio to creatinine, is therefore considered a useful diagnostic tool for these conditions. nih.govmsu.ru
This compound in Inherited Metabolic Disorders
| Disorder | Sample Type | Key Finding | Reference(s) |
|---|---|---|---|
| Inborn Errors of the Urea Cycle | Urine | Markedly elevated concentrations of KGM. | nih.govnih.govfrontiersin.org |
Challenges and Opportunities in Clinical Implementation of this compound Measurement
Despite its promise as a biomarker, the widespread clinical implementation of KGM measurement has faced several challenges. One significant historical hurdle was the commercial unavailability of KGM, which necessitated its synthesis in the laboratory for research and as a standard for analysis. researchgate.netnih.govmdpi.com Although methods for its biocatalytic synthesis have been developed, this has limited its accessibility. mdpi.com
Another challenge lies in the chemical nature of KGM itself. In solution under physiological conditions, KGM exists in equilibrium with its cyclic lactam form, 2-hydroxy-5-oxoproline (B15469080). nih.govnih.gov At neutral pH, approximately 99.7% of the compound is in this cyclic form, which can complicate analytical measurements that may target only the open-chain structure. nih.govfrontiersin.org
The analytical methods required for KGM determination have also presented difficulties. Early methods had considerable drawbacks. nih.govtouro.edu While reliable techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) exist, they require specialized equipment and sample preparation, including derivatization in some cases. mdpi.comresearchgate.netnih.gov
However, these challenges are being met with new opportunities. Simpler and more accessible analytical methods are being developed. nih.gov Researchers have successfully created enzymatic assays for KGM analysis. researchgate.netnih.gov These assays typically use the enzyme ω-amidase to convert KGM to α-ketoglutarate, which can then be quantified using standard spectrophotometric techniques that measure the oxidation of NADH. researchgate.netnih.gov The development of such clinically useful probes for KGM analysis in biological fluids like serum represents a crucial step toward its routine use in diagnostics. researchgate.net
Therapeutic and Research Implications of Alpha Ketoglutaramate Metabolism
Therapeutic Targeting of the Glutaminase (B10826351) II Pathway
The glutaminase II pathway, which involves the conversion of glutamine to α-ketoglutaramate (KGM) by a glutamine transaminase (GT) and the subsequent hydrolysis of KGM to α-ketoglutarate (α-KG) by ω-amidase, has emerged as a significant area of interest in therapeutic research, particularly in oncology. nih.govnih.gov This pathway can act as a compensatory route for glutamate (B1630785) and α-ketoglutarate production when the primary glutaminase I (GLS1) pathway is inhibited. nih.gov Consequently, targeting the key enzymes of the glutaminase II pathway, ω-amidase and glutamine transaminases, presents a novel strategy to disrupt cancer cell metabolism.
Development and Evaluation of Omega-Amidase Inhibitors
Omega-amidase (EC 3.5.1.3), also known as NIT2, is a crucial enzyme that catalyzes the deamidation of α-ketoglutaramate to α-ketoglutarate and ammonia (B1221849). wikipedia.orguniprot.org By doing so, it removes potentially toxic intermediates and supplies the Krebs cycle with anaplerotic substrates. uniprot.org The identification of human Nit2 protein as a putative tumor suppressor that can arrest cancer cells in the G2 phase of the cell cycle has highlighted its therapeutic potential. nih.gov
The development of inhibitors for ω-amidase is an active area of research. The goal is to find compounds that can selectively block the enzyme's activity, thereby leading to an accumulation of α-ketoglutaramate, which may have cytotoxic effects, and starving cancer cells of a key source of α-ketoglutarate. Research efforts have focused on high-throughput screening methods to identify potent inhibitors. nih.gov Simplified assay procedures that measure α-ketoglutarate formation from α-ketoglutaramate or the hydroxaminolysis of succinamic acid have been developed to facilitate these screening efforts. nih.gov While specific, clinically approved inhibitors are not yet established, computational and experimental studies are underway to identify promising chemical scaffolds, such as carbohydrazide (B1668358) and tetrazole cores, which have shown interaction with amidases. acs.org
Strategies for Modulating Glutamine Transaminase Activity
Glutamine transaminases, such as glutamine transaminase K (GTK), catalyze the initial step in the glutaminase II pathway, converting glutamine and an α-keto acid to α-ketoglutaramate and an amino acid. nih.govnih.gov Modulating the activity of these enzymes is a key strategy for targeting this metabolic route.
Research has shown that the genetic suppression of GTK can have significant anti-tumor effects. In pancreatic cancer models, knockdown of GTK in combination with GLS1 inhibition has been shown to impair both metabolic pathways, leading to a more profound anti-proliferative effect than inhibiting either pathway alone. nih.govmdpi.com Specifically, genetic suppression of GTK was found to lead to the complete inhibition of pancreatic tumorigenesis in vivo, identifying GTK as a promising new metabolic target for cancer therapy. nih.gov
Strategies to modulate glutamine transaminase activity extend beyond genetic suppression. The activity of these enzymes is dependent on the availability of α-keto acid substrates. Therefore, therapeutic approaches could involve limiting the pools of these substrates. Furthermore, the development of small molecule inhibitors that directly target the active site of glutamine transaminases is a key focus for future drug development.
Combination Therapies Targeting Both Glutaminase I and Glutaminase II Pathways in Cancer
Targeting glutamine metabolism has become a promising strategy in cancer therapy due to the "glutamine addiction" exhibited by many tumor cells. researchgate.netnih.gov However, inhibiting only the glutaminase I (GLS1) pathway often leads to limited clinical efficacy because cancer cells can compensate by upregulating other metabolic pathways, including the glutaminase II pathway, to maintain their supply of glutamate and α-ketoglutarate. nih.govresearchgate.net
This metabolic plasticity has led to the development of combination therapies that target both the glutaminase I and glutaminase II pathways simultaneously. nih.govresearchgate.net Studies in pancreatic cancer have demonstrated that while GLS1 inhibitors like CB-839 can reduce tumor growth, the upregulation of the glutaminase II pathway can sustain glutamate production. nih.gov Combining GLS1 inhibition with the genetic suppression of GTK, a key enzyme in the glutaminase II pathway, has been shown to be more effective in inhibiting cancer cell proliferation. nih.govnih.gov
The rationale for this dual-pathway inhibition is to create a more complete blockade of glutamine utilization, thereby preventing metabolic escape and enhancing the therapeutic effect. researchgate.net This approach could potentially overcome the resistance observed with GLS1 inhibitor monotherapy. johnshopkins.edu Future strategies may involve combining small molecule inhibitors of GLS1, such as CB-839, with newly developed inhibitors of ω-amidase or glutamine transaminases to achieve a synergistic anti-tumor effect. tandfonline.commdpi.com
Advanced Methodologies for Alpha-Ketoglutaramate Quantification in Biological Matrices
Accurate quantification of α-ketoglutaramate in biological samples such as plasma, tissues, and urine is essential for studying its role in metabolism and disease. nih.govmdpi.com Several advanced analytical techniques have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC)-Based Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of α-ketoglutaramate. HPLC-based methods offer a relatively simple and robust approach for measuring this metabolite in various biological matrices. nih.gov These methods typically involve sample deproteinization followed by chromatographic separation and detection, often using a UV/VIS detector. mdpi.com
One developed HPLC method allows for the simultaneous detection of α-ketoglutaramate and α-ketoglutarate. mdpi.com This is particularly useful for studying the dynamics of the glutaminase II pathway. Using such methods, researchers have been able to determine the concentrations of α-ketoglutaramate in different tissues. nih.gov
| Biological Matrix (Rat) | Concentration of α-Ketoglutaramate (μM) |
|---|---|
| Liver | ~216 |
| Kidney | ~13 |
| Brain | ~6 |
| Plasma | ~19 |
Table 1: Concentrations of α-ketoglutaramate in various rat tissues as determined by an HPLC-based method. nih.gov
HPLC systems coupled with mass spectrometry (LC-MS) provide even greater sensitivity and selectivity for the analysis of α-ketoglutaramate and other related metabolites in the glutamate metabolomic cycle. helixchrom.com
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique employed for the quantification of α-keto acids, including α-ketoglutaramate, particularly in urine samples. nih.gov This method is frequently used in screening for inborn errors of metabolism. nih.gov
The analysis of α-keto acids by GC/MS typically requires a derivatization step to make the compounds volatile. researchgate.net For α-ketoglutaramate, this often involves trimethylsilylation, which converts the lactam form of KGM into a tris-trimethylsilyl (TMS) derivative that is suitable for GC analysis. nih.gov The use of a stable isotope-labeled internal standard, such as γ-methyl KGM, is crucial for accurate quantification. nih.gov GC/MS has been instrumental in detecting elevated urinary levels of α-ketoglutaramate in patients with urea (B33335) cycle defects, highlighting its clinical diagnostic utility. nih.gov
Enzymatic Assay Development for this compound
The quantification of this compound (KGM) in biological fluids is critical for understanding its role in various physiological and pathological states, such as hyperammonemia and hepatic encephalopathy. nih.gov To this end, specific enzymatic assays have been developed, offering a sensitive and reliable means of measurement. nih.gov These assays are typically based on a two-step enzymatic conversion.
In the initial step, KGM is hydrolyzed to alpha-ketoglutarate (B1197944) (α-KG) and ammonia in a reaction catalyzed by the enzyme ω-amidase. nih.govresearchgate.net The subsequent quantification of the alpha-ketoglutarate produced serves as an indirect measure of the original KGM concentration. Two primary procedures have been established for this second step:
Alanine (B10760859) Transaminase and Lactate (B86563) Dehydrogenase Cascade: In this method, the alpha-ketoglutarate generated from KGM initiates a biocatalytic cascade. The concerted action of alanine transaminase and lactate dehydrogenase results in the oxidation of NADH to NAD+. nih.govresearchgate.net
L-glutamic Dehydrogenase Reaction: Alternatively, the alpha-ketoglutarate is reductively aminated by L-glutamic dehydrogenase. This reaction also involves the oxidation of NADH to NAD+. nih.gov
In both assay designs, the concentration of KGM is determined by measuring the decrease in absorbance at 340 nm, which corresponds directly to the amount of NADH oxidized. nih.govresearchgate.net These enzymatic assays have been successfully applied to human serum samples and have proven capable of discriminating between the predicted normal and pathophysiological concentrations of this compound, highlighting their potential as clinically useful diagnostic tools. nih.govresearchgate.net
| Assay Principle | Key Enzymes | Measured Parameter | Wavelength |
|---|---|---|---|
| Biocatalytic Cascade | ω-Amidase, Alanine Transaminase, Lactate Dehydrogenase | NADH Oxidation | 340 nm |
| Reductive Amination | ω-Amidase, L-glutamic Dehydrogenase | NADH Oxidation | 340 nm |
Stable Isotope-Resolved Metabolomics (SIRM) in this compound Research
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique for tracing the metabolic fate of molecules within a biological system. While specific SIRM studies focusing exclusively on this compound are emerging, the methodology holds immense promise for elucidating its metabolic dynamics. By using precursors labeled with stable isotopes, such as ¹³C or ¹⁵N, researchers can track the atoms as they are incorporated into this compound and its downstream metabolites.
For instance, administering L-[amide-¹⁵N]glutamine would allow for the tracing of the amide nitrogen through the glutaminase II pathway. nih.gov This pathway involves the transamination of glutamine to form this compound, followed by the hydrolysis of this compound by ω-amidase to yield alpha-ketoglutarate and ¹⁵N-labeled ammonia. nih.govmsu.ru SIRM can thus quantify the flux through this pathway relative to the canonical glutaminase I pathway, providing critical insights into nitrogen metabolism under various conditions. nih.gov This approach is invaluable for understanding how metabolic pathways are rewired in diseases like cancer or in response to hyperammonemia.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Analysis
The accurate measurement of this compound in complex biological matrices has historically been challenging due to its commercial unavailability and the lack of robust analytical methods. mdpi.comnih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) has emerged as a definitive technique for this purpose.
Several HPLC-based methods have been developed that overcome the drawbacks of earlier analytical approaches. nih.gov A relatively simple HPLC method with UV detection allows for the quantification of this compound in plasma and deproteinized tissue samples. mdpi.comnih.gov Using such methods, baseline concentrations of this compound have been determined in various rat tissues. nih.gov
| Tissue | Reported Concentration (μM) |
| Liver | ~216 |
| Kidney | ~13 |
| Brain | ~6 |
| Plasma | ~19 |
Data obtained from normal rat tissues. nih.gov
The coupling of liquid chromatography to tandem mass spectrometry (LC-MS/MS) provides even greater sensitivity and specificity, allowing for the precise identification and quantification of this compound, even at low physiological concentrations. mdpi.com The structure of the synthesized compound has been confirmed using mass spectrometry, ensuring the accuracy of these analytical standards. mdpi.com
Future Research Directions
Elucidating the Precise Molecular Mechanisms Underlying this compound's Physiological Effects
This compound is a key intermediate metabolite in the glutaminase II pathway, an alternative route for converting L-glutamine to the crucial Krebs cycle component, alpha-ketoglutarate. mdpi.comfrontiersin.org While its role as a metabolic intermediate is established, its broader physiological effects and the precise molecular mechanisms governing them remain largely unexplored. This compound levels are known to increase significantly in the cerebrospinal fluid of patients with hyperammonemic conditions, such as hepatic encephalopathy, suggesting it may be more than a passive metabolite. mdpi.comfrontiersin.org
Future research must focus on whether this compound itself has signaling properties or if it allosterically regulates enzyme activities. It is hypothesized that the accumulation of this compound could be associated with the inhibition of ω-amidase or high levels of glutamine and other α-keto acid substrates. mdpi.com Investigating these potential interactions is crucial to understanding the pathophysiology of hyperammonemic diseases and the role of the glutaminase II pathway in cellular metabolism.
Investigating the Role of this compound in Cellular/Intracellular Transport of Amino Acids and Alpha-Keto Acids
The transport of amino acids and their corresponding α-keto acids across cellular and intracellular membranes is a complex process with significant metabolic implications. There is speculation that the glutamine transaminase-ω-amidase (GTωA) pathway, which produces this compound from glutamine, may play a role in this transport. nih.govfrontiersin.org
The conversion of an amino acid (like glutamine) to its α-keto acid analogue (this compound) could potentially facilitate its movement across biological membranes. frontiersin.org Once inside a cell or organelle, it could be converted back to the corresponding amino acid or further metabolized. The enrichment of both glutamine transaminase and ω-amidase in epithelial cells of various tissues lends support to this hypothesis, suggesting the pathway is strategically positioned to mediate the transport and conversion of α-keto acids from bodily fluids. nih.gov Future studies are needed to validate this transport hypothesis and to identify the specific transporters that may be involved in this compound flux.
Advancements in Large-Scale, High-Purity Synthesis of this compound for Research Purposes
A significant bottleneck in the study of this compound has been its commercial unavailability and the difficulty of its chemical synthesis. researchgate.netmdpi.com This has hindered widespread biochemical and clinical research. mdpi.com Early methods for synthesis relied on the enzymatic conversion of L-glutamine using L-amino acid oxidase from snake venom, but these procedures often suffered from low yields and product impurity. mdpi.comfrontiersin.org
Recently, significant progress has been made in developing more efficient synthesis methods. An optimized, one-step biocatalytic synthesis using L-amino acid oxidase from C. adamanteus has been reported to produce this compound with a purity exceeding 97% and a yield of over 75%. mdpi.comnih.gov This method can produce the compound as either a concentrated aqueous solution or as a crystalline sodium salt. mdpi.com Additionally, an organic synthesis procedure has been developed to circumvent issues of contamination with byproducts like 5-oxoproline that can occur during enzymatic synthesis. frontiersin.org
Future advancements should focus on scaling up these high-purity synthesis methods to make this compound more accessible and affordable for the broader research community. mdpi.commdpi.com The development of economical and scalable biocatalytic technologies will be essential to facilitate the necessary research into its physiological roles and therapeutic potential. mdpi.com
| Synthesis Method | Catalyst/Reagent | Reported Purity | Reported Yield | Reference |
|---|---|---|---|---|
| Optimized Biocatalytic Synthesis | L-amino acid oxidase (from C. adamanteus) | >97% | >75% | mdpi.comnih.gov |
| Early Enzymatic Synthesis | L-amino acid oxidase (snake venom) | Variable | Often low | mdpi.comfrontiersin.org |
| Organic Synthesis | Chemical Reagents | High (avoids specific contaminants) | Not specified | frontiersin.org |
Exploration of this compound Metabolism in Diverse Biological Systems Beyond Mammals (e.g., Plants, Microorganisms)
This compound (KGM) is a significant intermediate in nitrogen metabolism that extends beyond mammalian systems into diverse biological kingdoms, including plants and microorganisms. researchgate.netnih.gov In these organisms, the primary route for KGM metabolism is the glutamine transaminase—ω-amidase (GTωA) pathway, formerly known as the glutaminase II pathway. nih.govfrontiersin.org This pathway plays a crucial role in nitrogen homeostasis and is integral to other vital metabolic cycles. researchgate.net
Metabolism in Microorganisms
In bacteria, the GTωA pathway is a key metabolic sequence for processing glutamine. The pathway involves two principal enzymatic steps. First, a glutamine transaminase catalyzes the transfer of the amino group from glutamine to an α-keto acid, producing α-ketoglutaramate. nih.gov Subsequently, the enzyme ω-amidase hydrolyzes KGM to α-ketoglutarate and ammonia. wikipedia.orgnih.gov This metabolic route is functionally coupled with other important processes. For instance, in Bacillus subtilis, the gene for a glutamine transaminase is located adjacent to a gene encoding a putative ω-amidase, suggesting a coordinated function. nih.gov
The GTωA pathway is also essential for closing the methionine salvage pathway in bacteria. frontiersin.orgsemanticscholar.org This cycle regenerates methionine, and a homolog of mammalian glutamine transaminase K (GTK) is known to complete this cycle in bacteria. frontiersin.org Research has confirmed that ω-amidase activity is present in various bacteria and fungi. nih.gov Furthermore, KGM serves as an intermediate in the degradation of nicotine (B1678760) in certain microorganisms, highlighting its diverse roles in microbial biochemistry. nih.gov
| Enzyme | EC Number | Function | Example Organism | Reference |
|---|---|---|---|---|
| Glutamine Transaminase | 2.6.1.15 | Catalyzes the transamination of L-glutamine with an α-keto acid to form α-ketoglutaramate. | Bacillus subtilis (mtnV gene product) | nih.gov |
| Omega-amidase (ω-amidase) | 3.5.1.3 | Catalyzes the hydrolysis of α-ketoglutaramate to α-ketoglutarate and ammonia. | Bacillus subtilis | wikipedia.orgnih.gov |
Metabolism in Plants
The GTωA pathway and its link to the methionine salvage pathway (also known as the Yang Cycle in plants) are conserved in the plant kingdom. nih.govfrontiersin.orgoup.com The enzymes responsible, glutamine transaminase K (GTK) and ω-amidase, have been identified and studied in various plant species. oup.com For example, recombinant GTK from Arabidopsis thaliana has been characterized, and genes encoding ω-amidase have been confirmed in tomato and maize. oup.com
A unique aspect of KGM metabolism in plants is the emerging role of its cyclic form, 2-hydroxy-5-oxoproline (B15469080) (2HOP), as a signaling molecule. oup.com In solution at neutral pH, KGM exists in equilibrium with 2HOP, with the cyclic lactam form being overwhelmingly favored. researchgate.netfrontiersin.org Foundational research suggests that 2HOP may act as a signal of the plant's ammonium (B1175870) assimilation status. oup.com Exogenous application of 2HOP to plant roots or leaves has been shown to produce responses similar to those seen with increased nitrogen availability, including greater biomass accumulation. oup.com
| Organism | Compound Studied | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Oat (Avena sativa) | 2-hydroxy-5-oxoproline (2HOP) | Exogenous application to roots resulted in a nitrate (B79036) uptake rate approximately twice that of untreated plants. | 2HOP may act as a signal molecule stimulating nitrate uptake from the soil. | oup.com |
| Arabidopsis (Arabidopsis thaliana) | Glutamine Transaminase K (GTK) | Recombinant GTK was found to utilize 2-keto-4-methylthiobutyric acid, effectively closing the Yang Cycle. | Confirms the role of the GTωA pathway in the methionine salvage pathway in plants. | oup.com |
| Tomato (Solanum lycopersicum), Maize (Zea mays) | Omega-amidase (ω-amidase) | Genes encoding functional ω-amidase were identified and confirmed. | Demonstrates the conservation and presence of the key enzyme for KGM hydrolysis in crop plants. | oup.com |
Q & A
Q. What are the standard analytical techniques for detecting and quantifying alpha-Ketoglutaramate in biological samples?
this compound is typically quantified using liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) due to their high sensitivity and specificity. For LC-MS, derivatization with agents like dansyl chloride improves detection limits in complex matrices. Internal standards (e.g., isotope-labeled analogs) and calibration curves are critical for accuracy . Protocols should include validation steps (e.g., spike-recovery tests) to ensure reproducibility .
Q. How does this compound participate in nitrogen metabolism and the urea cycle?
this compound is a key intermediate in the glutamate-ornithine pathway, linking amino acid catabolism to urea synthesis. Methodologically, tracer studies with isotopically labeled glutamine or ornithine can elucidate its flux dynamics. Enzymatic assays (e.g., measuring ω-amidase activity) are used to validate its conversion to alpha-ketoglutarate .
Q. What are the challenges in isolating this compound from cellular extracts?
Isolation requires precise pH control and cold-chain handling to prevent degradation. Solid-phase extraction (SPE) with hydrophilic interaction chromatography (HILIC) columns is recommended. Researchers should document extraction efficiency and stability under varying storage conditions .
Advanced Research Questions
Q. How can contradictory findings about this compound’s tissue-specific concentrations be resolved?
Discrepancies may arise from differences in sample preparation (e.g., anticoagulants affecting metabolite stability) or analytical platforms. A meta-analysis framework, such as harmonizing protocols across labs or using standardized reference materials, can mitigate variability. Sensitivity analyses should assess confounding factors (e.g., diet, circadian rhythms) .
Q. What experimental designs are optimal for studying this compound’s role in neurological disorders?
Longitudinal cohort studies with matched controls are ideal. Incorporate multi-omics approaches (e.g., metabolomics paired with transcriptomics) to identify mechanistic links. For animal models, CRISPR/Cas9-mediated knockout of ω-amidase can validate functional roles. Ensure ethical approval aligns with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. How should researchers address gaps in the literature regarding this compound’s interaction with mitochondrial enzymes?
Conduct systematic reviews using PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to define scope. Use tools like PRISMA for transparent reporting. Hypothesis-driven in vitro assays (e.g., enzyme kinetics with purified mitochondrial proteins) can fill mechanistic gaps .
Q. What strategies improve the reproducibility of this compound-related studies?
Pre-register protocols on platforms like Open Science Framework. Share raw data and code via repositories (e.g., Zenodo). For in vitro work, report minimum information standards (e.g., MIAMET for metabolomics). Cross-validate findings with orthogonal methods (e.g., NMR vs. LC-MS) .
Methodological Guidance
- Literature Review : Use Boolean operators (e.g., "this compound AND metabolism NOT industrial") in PubMed/Google Scholar. Prioritize studies with detailed methods sections and open-access data .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to distinguish this compound’s metabolic signatures from confounding variables. Tools like MetaboAnalyst streamline pathway enrichment analysis .
- Ethical Compliance : Document informed consent procedures for human studies and ARRIVE guidelines for animal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
